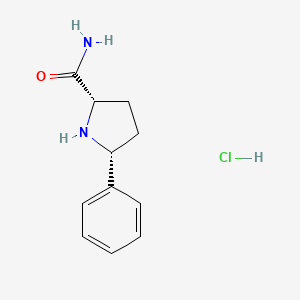
4-(4-amino-N-methylphenylsulfonamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-amino-N-methylphenylsulfonamido)butanoic acid is a chemical compound with the molecular formula C11H15NO4S . It is also known by its English synonyms 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid and butanoic acid, 4-[[ (4-methylphenyl)sulfonyl]amino]- .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a butanoic acid backbone with a sulfonyl-amino group attached to the fourth carbon . The sulfonyl group is further substituted with a 4-methylphenyl group .科学的研究の応用
Immunoassay Development
4-(4-aminophenylsulfonamido)butanoic acid and similar compounds have been utilized in the development of immunoassays for sulfonamides. A study by Wang et al. (2013) synthesized various haptens including 4-(4-(4-aminophenylsulfonamido)phenyl)butanoic acid (SA10) to produce generic polyclonal antibodies. The resulting enzyme-linked immunosorbent immunoassay (ELISA) demonstrated high sensitivity and broad specificity, making it suitable for detecting multi-sulfonamide residues in chicken muscle (Wang et al., 2013).
Antimicrobial Activity Studies
Zareef et al. (2008) reported on the synthesis and antimicrobial activity of 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones derived from 4-(substituted-phenylsulfonamido)butanoic acids. These compounds were found to exhibit a range of antimicrobial activities, indicating potential applications in medicinal chemistry (Zareef, Iqbal, & Arfan, 2008).
Molecular Structure and Enzyme Inhibition Studies
Danish et al. (2021) synthesized 3-methyl-2-(phenylsulfonamido)butanoic acid, a compound structurally related to 4-(4-amino-N-methylphenylsulfonamido)butanoic acid. The study focused on its complexation with metals and observed its antimicrobial, enzyme inhibition, and other biological activities, suggesting potential applications in biotechnology and pharmaceutical research (Danish et al., 2021).
Application in Drug Metabolism
In drug metabolism research, such as the study by Zmijewski et al. (2006), related compounds like biaryl-bis-sulfonamides have been used to produce mammalian metabolites of certain drugs for structural characterization and clinical investigations. This highlights the role of similar compounds in understanding drug metabolism and pharmacokinetics (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[(4-aminophenyl)sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-13(8-2-3-11(14)15)18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHYLKWTSAYHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)




![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)




![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)
![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)